![molecular formula C17H13F2N3O B7635440 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide](/img/structure/B7635440.png)
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide, also known as MIB-1, is a chemical compound that has gained attention in scientific research due to its potential application in cancer therapy. MIB-1 has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
Mecanismo De Acción
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide inhibits Aurora kinase A by binding to its active site and preventing it from phosphorylating its substrates. This leads to a disruption of the cell cycle and ultimately, cell death. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have a significant effect on cancer cells, but its effects on normal cells are still being studied. In animal models, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been shown to have low toxicity and does not cause significant side effects. However, further studies are needed to determine its long-term effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide in lab experiments is its specificity for Aurora kinase A. This allows researchers to target a specific protein and study its effects on cancer cells. However, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide is still in the early stages of development and its efficacy in humans is still being studied. Additionally, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide may have limitations in treating certain types of cancer and may not be effective in all cases.
Direcciones Futuras
There are several future directions for research on 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide. One area of study is the development of more potent and selective inhibitors of Aurora kinase A. Another area of study is the combination of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term effects of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide on normal cells and its efficacy in treating different types of cancer.
Métodos De Síntesis
The synthesis of 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide involves several steps, including the reaction of 2,4-difluoro-N-(3-nitrophenyl)benzamide with 1-methylimidazole in the presence of a reducing agent. The resulting compound is then purified using column chromatography. The final product is a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide works by targeting a protein called Aurora kinase A, which is involved in cell division. By inhibiting Aurora kinase A, 2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide prevents cancer cells from dividing and proliferating.
Propiedades
IUPAC Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O/c1-22-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEUJWXWXBQTKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.